Cas no 52162-82-0 (L-Alanine, glycyl-, ethyl ester)

L-Alanine, glycyl-, ethyl ester is a dipeptide derivative combining L-alanine and glycine with an ethyl ester functional group. This compound is primarily utilized in peptide synthesis and biochemical research due to its role as a protected intermediate, facilitating controlled coupling reactions. The ethyl ester moiety enhances solubility in organic solvents, improving handling and reactivity in synthetic applications. Its chiral L-alanine component ensures compatibility with biological systems, making it valuable for studies involving enzyme substrates or bioactive peptide design. The product’s stability under standard conditions and high purity further support its use in precision-driven laboratory workflows.
L-Alanine, glycyl-, ethyl ester structure
52162-82-0 structure
Product name:L-Alanine, glycyl-, ethyl ester
CAS No:52162-82-0
MF:C7H14N2O3
MW:174.197661876678
CID:4018511
PubChem ID:21783631

L-Alanine, glycyl-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • L-Alanine, glycyl-, ethyl ester
    • glycyl-L-Alanine ethyl ester
    • ETHYL (2S)-2-(2-AMINOACETAMIDO)PROPANOATE
    • EN300-7851892
    • Ethyl glycyl-L-alaninate
    • 52162-82-0
    • Inchi: InChI=1S/C7H14N2O3/c1-3-12-7(11)5(2)9-6(10)4-8/h5H,3-4,8H2,1-2H3,(H,9,10)/t5-/m0/s1
    • InChI Key: IPRIWGWJRNOAKI-YFKPBYRVSA-N

Computed Properties

  • Exact Mass: 174.10044231Da
  • Monoisotopic Mass: 174.10044231Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81.4Ų
  • XLogP3: -0.7

L-Alanine, glycyl-, ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7851892-0.25g
ethyl (2S)-2-(2-aminoacetamido)propanoate
52162-82-0 95.0%
0.25g
$1051.0 2025-02-22
Enamine
EN300-7851892-5.0g
ethyl (2S)-2-(2-aminoacetamido)propanoate
52162-82-0 95.0%
5.0g
$3313.0 2025-02-22
Enamine
EN300-7851892-0.1g
ethyl (2S)-2-(2-aminoacetamido)propanoate
52162-82-0 95.0%
0.1g
$1005.0 2025-02-22
Enamine
EN300-7851892-10.0g
ethyl (2S)-2-(2-aminoacetamido)propanoate
52162-82-0 95.0%
10.0g
$4914.0 2025-02-22
Enamine
EN300-7851892-0.05g
ethyl (2S)-2-(2-aminoacetamido)propanoate
52162-82-0 95.0%
0.05g
$959.0 2025-02-22
Enamine
EN300-7851892-1.0g
ethyl (2S)-2-(2-aminoacetamido)propanoate
52162-82-0 95.0%
1.0g
$1142.0 2025-02-22
Enamine
EN300-7851892-2.5g
ethyl (2S)-2-(2-aminoacetamido)propanoate
52162-82-0 95.0%
2.5g
$2240.0 2025-02-22
Enamine
EN300-7851892-0.5g
ethyl (2S)-2-(2-aminoacetamido)propanoate
52162-82-0 95.0%
0.5g
$1097.0 2025-02-22

Additional information on L-Alanine, glycyl-, ethyl ester

L-Alanine, glycyl-, ethyl ester (CAS No. 52162-82-0): A Comprehensive Overview

L-Alanine, glycyl-, ethyl ester (CAS No. 52162-82-0) is a versatile compound with significant applications in the fields of chemistry, biology, and pharmaceuticals. This compound is a dipeptide ester, characterized by its unique molecular structure and functional properties. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of L-Alanine, glycyl-, ethyl ester.

Chemical Properties and Structure

L-Alanine, glycyl-, ethyl ester has the molecular formula C7H13NO3 and a molecular weight of 163.18 g/mol. The compound consists of an alanine residue linked to a glycine residue through a peptide bond, with an ethyl ester group attached to the carboxylic acid of the glycine residue. This structure imparts specific chemical properties to the compound, such as solubility in polar solvents and reactivity in various chemical reactions.

The presence of the ethyl ester group enhances the lipophilicity of the molecule, making it more suitable for applications where membrane permeability is crucial. The amino acid residues also contribute to the compound's ability to participate in hydrogen bonding and other intermolecular interactions, which are essential for its biological activities.

Synthesis Methods

The synthesis of L-Alanine, glycyl-, ethyl ester can be achieved through several methods, each with its advantages and limitations. One common approach is the coupling of L-alanine and glycine using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting dipeptide is then treated with ethanol in the presence of a catalyst to form the ethyl ester.

An alternative method involves the use of solid-phase peptide synthesis (SPPS) techniques. In this approach, L-alanine is first attached to a solid support, followed by the addition of glycine and subsequent conversion to the ethyl ester. SPPS offers high yields and purity levels but can be more complex and expensive compared to solution-phase methods.

Biological Activities

L-Alanine, glycyl-, ethyl ester exhibits a range of biological activities that make it an interesting compound for research and development in various fields. One notable application is its use as a prodrug for delivering amino acids across cell membranes. The ethyl ester group facilitates membrane permeability, allowing the compound to enter cells more efficiently. Once inside the cell, the ester is hydrolyzed by intracellular enzymes, releasing free amino acids that can be utilized by cellular processes.

Recent studies have explored the potential of L-Alanine, glycyl-, ethyl ester in modulating protein-protein interactions and enzyme activities. For example, research has shown that this compound can inhibit certain proteases involved in disease pathways, making it a promising candidate for therapeutic applications.

Potential Applications in Pharmaceuticals

The unique properties of L-Alanine, glycyl-, ethyl ester make it a valuable component in pharmaceutical formulations. Its ability to enhance membrane permeability and deliver amino acids intracellularly has led to its use in drug delivery systems designed to improve bioavailability and target specific tissues or organs.

In addition to drug delivery applications, L-Alanine, glycyl-, ethyl ester has been investigated for its potential as an active pharmaceutical ingredient (API) in treating various conditions. For instance, preclinical studies have demonstrated its efficacy in reducing inflammation and oxidative stress in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Current Research Trends

The ongoing research on L-Alanine, glycyl-, ethyl ester is focused on optimizing its synthesis methods to achieve higher yields and purity levels while reducing costs. Advances in biocatalysis have shown promise in developing more sustainable and environmentally friendly production processes for this compound.

In terms of biological applications, researchers are exploring the use of L-Alanine, glycyl-, ethyl ester as a scaffold for designing novel peptides with enhanced therapeutic properties. These efforts involve modifying the amino acid residues or adding functional groups to improve stability, selectivity, and potency.

Conclusion

L-Alanine, glycyl-, ethyl ester (CAS No. 52162-82-0) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and biological activities make it an attractive candidate for drug delivery systems and therapeutic interventions. As research continues to advance our understanding of this compound's properties and mechanisms of action, we can expect to see new developments that further expand its utility in chemistry, biology, and pharmaceuticals.

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